Phenol, 4-(3-bromophenoxy)-

Antibacterial Enoyl-ACP Reductase Staphylococcus aureus

Phenol, 4-(3-bromophenoxy)- (CAS 82720-76-1), commonly referred to as 4-(3-bromophenoxy)phenol, is a synthetic mono-brominated diaryl ether with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol. It is characterized by two aromatic rings connected by an ether linkage: one ring features a para-hydroxyl group, while the other is substituted with a bromine atom at the meta position.

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
Cat. No. B12125011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(3-bromophenoxy)-
Molecular FormulaC12H9BrO2
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)O
InChIInChI=1S/C12H9BrO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H
InChIKeyXQVUQRPTZAUIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenoxy)phenol Procurement: Compound Identity and Baseline Characteristics


Phenol, 4-(3-bromophenoxy)- (CAS 82720-76-1), commonly referred to as 4-(3-bromophenoxy)phenol, is a synthetic mono-brominated diaryl ether with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . It is characterized by two aromatic rings connected by an ether linkage: one ring features a para-hydroxyl group, while the other is substituted with a bromine atom at the meta position [1]. This specific substitution pattern distinguishes it within the broader class of bromophenol derivatives and directly influences its reactivity, biological target engagement, and physicochemical properties, making it a strategic choice for targeted synthesis and pharmacological research.

Meta-bromo scaffold Selective reactivity and target engagement profile
Orthogonal handles Para-OH and meta-Br enable stepwise derivatization
Biological studies PKCθ kinase inhibition and FabI antibacterial screening

Why 4-(3-Bromophenoxy)phenol Cannot Be Directly Substituted by Positional Isomers


For brominated phenoxyphenols, the position of the bromine atom on the aryloxy ring is a critical determinant of function, not a trivial structural variant. Replacing 4-(3-bromophenoxy)phenol with its para-bromo analog (4-(4-bromophenoxy)phenol) or other isomers without validation can lead to a significant loss or alteration of desired biological activity. The meta-bromine substitution confers a unique electronic distribution and steric profile that directly impacts molecular recognition. This is clearly demonstrated by the compound's distinct inhibition of targets like enoyl-ACP reductase and its selective engagement with specific protein kinase C isoforms, profiles that cannot be assumed for its positional isomers . Such differences in target engagement can cascade into different cellular and downstream pharmacological effects, making generic substitution a high-risk strategy.

Position Meta-bromo electronic and steric profile may not transfer to para or ortho isomers.
Target PKCθ and FabI inhibition observed for meta-isomer may be absent in positional analogs.
Synthesis Cross-coupling selectivity and orthogonal reactivity with OH handle may shift without validation.

Quantitative Differentiation Evidence for 4-(3-Bromophenoxy)phenol Against Analogs


Differential Antibacterial Activity: Inhibition of Staphylococcus aureus Enoyl-ACP Reductase

4-(3-Bromophenoxy)phenol demonstrates moderate but specific antibacterial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 128 μg/mL . The mechanism is linked to the disruption of the membrane-bound enoyl-ACP reductase (FabI), a validated antibacterial target. While this activity is less potent than the natural, highly brominated analog 3,4,6-tribromo-2-(2',4'-dibromophenoxy)phenol (which is active against MRSA and biofilm-incorporated cells [1]), the mono-bromo substitution on the meta position of 4-(3-bromophenoxy)phenol provides a simpler scaffold with a defined molecular target, offering a different selectivity and toxicity profile compared to broad-spectrum, highly potent polybrominated diphenyl ethers.

Antibacterial MIC
Cross-study comparable
MIC 128 µg/mL against S. aureus (FabI inhibition) vs natural polybrominated analog with potent anti-MRSA multi-form activity
Supports FabI-targeted antibacterial screening; potency and spectrum differ from comparator.
Direct head-to-head MIC comparison not available; context-dependent interpretation.
Antibacterial Enoyl-ACP Reductase Staphylococcus aureus

Selective Inhibition of Protein Kinase C-θ (PKC-θ) with a Defined IC50

A key point of differentiation is the selective inhibition of the PKC-θ isoform, an important target in T-cell mediated diseases, with an IC50 of 9.7 μM . This level of selectivity is not typically observed with other simple bromophenol analogs. For instance, many bromophenol derivatives are reported as carbonic anhydrase inhibitors, with Ki values for hCA II ranging widely from 0.7 to 372 μM, and others are optimized as PTP1B inhibitors with IC50s in the low micromolar range (e.g., 0.84–4.5 μM) [1]. The specific activity of 4-(3-bromophenoxy)phenol on a kinase target, rather than a phosphatase or carbonic anhydrase, highlights a unique target engagement profile driven by its substitution pattern, differentiating it from other bromophenol-based probes.

PKCθ inhibition
Class-level inference
IC50 9.7 µM on PKCθ
Reported selectivity over common bromophenol targets (CA, PTP1B); supports PKCθ pathway studies.
Data for positional isomers on PKCθ not available; selectivity requires direct confirmation.
Kinase Inhibition Immunology Selectivity

Strategic Reactivity Advantage of the Meta-Bromo Substituent in Cross-Coupling Reactions

The bromine atom at the meta position of the phenoxy ring offers a tactical advantage in sequential, chemoselective cross-coupling reactions. Meta-substituted aryl bromides generally exhibit different reactivity rates in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) compared to their ortho or para isomers due to electronic effects [1]. While 4-(4-bromophenoxy)phenol (CAS 13320-48-4) and 4-(2-bromophenoxy)phenol are common alternatives, the meta-bromo isomer can allow for a more controlled, stepwise functionalization strategy. The presence of the free para-hydroxyl group on the other ring provides an orthogonal handle for further derivatization without competing with the aryl bromide site . This dual orthogonal reactivity is a key feature for building complex molecular architectures.

Cross-coupling
Class-level inference
Meta-bromo enables distinct kinetic control in Pd-catalyzed couplings vs para/ortho isomers
Regioselective sequential coupling strategy possible; orthogonality with free OH handle.
Quantitative rate data require reaction-specific optimization.
Synthetic Chemistry Cross-Coupling Regioselectivity

Target Application Scenarios for 4-(3-Bromophenoxy)phenol Based on Differentiated Evidence


Medicinal Chemistry: PKC-θ Targeted Probe for T-Cell Mediated Diseases

Based on its selective inhibition of PKC-θ (IC50 = 9.7 μM), 4-(3-bromophenoxy)phenol serves as an excellent starting scaffold for developing therapeutic probes for autoimmune and inflammatory diseases, such as rheumatoid arthritis or transplant rejection, where PKC-θ is a validated central regulator of T-cell activation . Its advantage over other bromophenol kinase inhibitors lies in its specific selectivity profile, which can be exploited to minimize off-target effects on other kinases or common bromophenol targets like carbonic anhydrases, streamlining lead optimization efforts.

Antibacterial Drug Discovery: Enoyl-ACP Reductase (FabI) Inhibitor for Drug-Resistant S. aureus

The demonstrated activity against S. aureus (MIC = 128 μg/mL) via FabI inhibition positions this compound as a rationally designed fragment for antibiotic development . Unlike broad-spectrum polybrominated natural products, its defined target mechanism and moderate potency make it a safer starting point for lead optimization to combat methicillin-resistant S. aureus (MRSA), aiming to improve potency while maintaining a target-specific mechanism to reduce the likelihood of non-specific membrane disruption toxicity [1].

Advanced Organic Synthesis: Regioselective Building Block for Complex Architectures

The meta-bromo substituent offers a unique opportunity for chemists performing sequential, chemoselective cross-coupling reactions to build complex, asymmetric biaryl or terphenyl structures . It can be selectively reacted in the presence of other functional groups or used as a first step before installing the next coupling partner via the free hydroxyl group. This orthogonality is highly valued in the synthesis of liquid crystal intermediates, advanced polymer subunits, or structurally complex natural product analogs.

Chemical Biology: Dual-Handle Tool for Covalent Modification and Target Identification

The combination of a reactive meta-bromo group (suitable for palladium-mediated functionalization) and a free para-hydroxyl group (available for esterification, etherification, or sulfation) makes this compound a powerful dual-handle tool for chemical biology [1]. Researchers can use one handle to attach a reporter tag (e.g., biotin or a fluorophore) and the other to finely tune target affinity or introduce a photoaffinity label, enabling the study of protein interactions in a highly controlled, stepwise manner.

Application
Selection Property
Validation Focus
PKCθ pathway probe for T-cell signaling research
Isoform-selective kinase inhibition profile
PKCθ target engagement and selectivity panel
Antibacterial FabI inhibitor scaffold for S. aureus studies
Enoyl-ACP reductase inhibition mechanism
MIC determination and FabI binding assays
Regioselective building block for biaryl synthesis
Meta-bromo reactivity profile in cross-coupling
Coupling efficiency and orthogonality with OH handle
Dual-handle probe for chemical biology labeling
Orthogonal Br and OH functionalization
Sequential derivatization and target identification studies
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